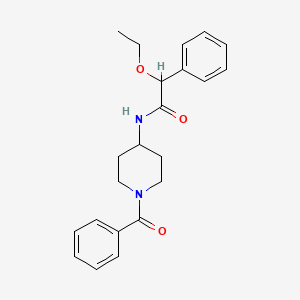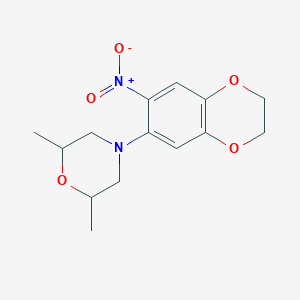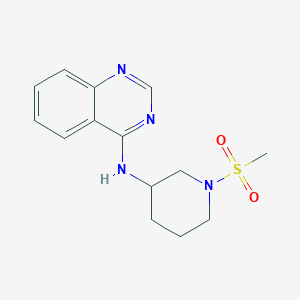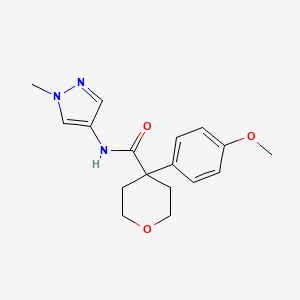![molecular formula C14H19NO2S B7533119 N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is also known as DASAM-1 and has been studied for its ability to inhibit cancer cell growth and proliferation.
Wirkmechanismus
The mechanism of action of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). GAPDH is involved in glycolysis, which is the process by which cells convert glucose into energy. Inhibition of GAPDH leads to a decrease in energy production, which in turn inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity in normal cells. It has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit cancer cell growth and proliferation, and induce apoptosis in cancer cells. However, one limitation of the compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide could focus on improving its solubility in water, which would make it easier to administer in vivo. Studies could also investigate the compound's potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. Additionally, research could focus on the development of analogs of this compound with improved potency and selectivity for cancer cells.
Synthesemethoden
The synthesis of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide involves the reaction of 4-bromo-3-nitrothiophene with 3,3-dimethyl-1-butanethiol in the presence of potassium carbonate. The resulting product is then reacted with 4-aminophenylacetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide has been studied for its potential therapeutic properties in cancer treatment. Studies have shown that the compound inhibits the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is programmed cell death.
Eigenschaften
IUPAC Name |
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10(16)15-11-5-7-12(8-6-11)18-9-13(17)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXQGPHKTWBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-butyl-N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxamide](/img/structure/B7533038.png)

![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![4-[[2-[[11-(4-Methylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7533058.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)

![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)



